molecular formula C12H15N5O2S B6766411 N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B6766411
M. Wt: 293.35 g/mol
InChI Key: MRYWJWGCNQOMAB-MRVPVSSYSA-N
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Description

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of oxolane, triazole, and thiazole rings, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-17(5-8-3-2-4-19-8)12(18)9-6-20-11(15-9)10-13-7-14-16-10/h6-8H,2-5H2,1H3,(H,13,14,16)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYWJWGCNQOMAB-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C(=O)C2=CSC(=N2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@H]1CCCO1)C(=O)C2=CSC(=N2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the triazole and thiazole moieties. Key steps include:

    Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Triazole Ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole ring.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using amide bond formation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazole rings, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated analogs, each with distinct chemical and physical properties.

Scientific Research Applications

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or protein function.

    Pathways Involved: It may interfere with cellular pathways, leading to the inhibition of cell growth or induction of cell death in pathogenic organisms or cancer cells.

Comparison with Similar Compounds

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical reactivity and biological activity

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